molecular formula C16H21Cl2N3 B1668807 Chloropyramine hydrochloride CAS No. 6170-42-9

Chloropyramine hydrochloride

Cat. No. B1668807
CAS RN: 6170-42-9
M. Wt: 326.3 g/mol
InChI Key: VEYWWAGBHABATA-UHFFFAOYSA-N
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Description

Chloropyramine hydrochloride is a first-generation antihistamine used in Eastern European countries to treat bronchial asthma, allergic rhinitis, allergic conjunctivitis, and other allergic reactions . It is also indicated for Quincke’s edema, allergic reactions to insect bites, food and drug allergies, and anaphylactic shock . It can also inhibit the biochemical function of VEGFR-3 and FAK .


Synthesis Analysis

The synthesis of Chloropyramine begins with the condensation of 4-chlorobenzaldehyde with 1,1-dimethyethylenediamine. The resulting Schiff base is reduced. The resulting amine then further reacts with 2-bromopyridine in the presence of sodamide .


Molecular Structure Analysis

The molecular formula of Chloropyramine hydrochloride is C16H21Cl2N3 . Its average mass is 326.264 Da and its monoisotopic mass is 325.111267 Da .


Chemical Reactions Analysis

Chloropyramine is a competitive reversible H1 receptor antagonist . This inhibits vasodilation, increases in vascular permeability, and tissue edema associated with histamine release . In addition, chloropyramine has some anticholinergic properties .


Physical And Chemical Properties Analysis

Chloropyramine hydrochloride is a white-like to white crystalline powder . Its melting point is 168-172 ℃ . It is slightly soluble in water, chloroform, and methanol .

Scientific Research Applications

Development and Validation of Analytical Methods

  • GC-MS Analysis in Ointments

    Chloropyramine hydrochloride's concentration in ointments was effectively determined using a gas chromatography-mass spectrometry (GC-MS) method. This approach is valuable for ensuring quality and safety in pharmaceutical products containing chloropyramine hydrochloride (Kostik, Gjorgjeska, & Petkovska, 2015).

  • Children's Dosage Form Analysis

    The formulation of a children's dosage form with chloropyramine hydrochloride was studied, focusing on its suitability and effectiveness for pediatric allergic conditions. This research supports the development of child-friendly pharmaceutical forms of chloropyramine hydrochloride (Morozova, Toguzova, & Blagorazumnaya, 2022).

Pharmacokinetic and Tissue Penetration Studies

  • Pharmacokinetics in Cancer Research: Chloropyramine's pharmacokinetics and tissue distribution were investigated in the context of cancer treatment, particularly in its role in inhibiting FAK and VEGFR-3, crucial pathways in tumor growth and metastasis. This research is crucial for understanding chloropyramine's potential in cancer therapy (Thudium et al., 2011).

Biological Interactions and Effects

  • Binding to DNA Duplexes

    A study discovered that chloropyramine (specifically, its variant, amiloride) binds selectively to thymine base opposite AP sites in DNA duplexes. This finding is significant for understanding chloropyramine's potential applications in genetics and molecular biology (Zhao et al., 2006).

  • Inhibition of Cancer Cell Proliferation

    Chloropyramine hydrochloride was found to inhibit the biochemical functions of FAK and VEGFR-3, reduce cancer cell proliferation, and suppress tumor growth in vivo. This indicates its potential as a therapeutic agent in oncology (Kurenova et al., 2009).

  • Interaction with SASH1 in Breast Cancer

    Research showed that chloropyramine impacts SASH1 expression in breast cancer cells, influencing the cells' sensitivity to the drug and potentially affecting patient prognosis. This highlights its role in personalized cancer therapy (Burgess et al., 2016).

  • Use in Anaphylaxis Therapy

    The combination of chloropyramine with other antihistamines (e.g., Ranitidine) was studied for its efficacy in treating anaphylaxis, showing positive cardiovascular and dermatological effects. This research is vital for improving anaphylaxis management strategies (Alihodžić, Hadžić, & Mladina, 2020).

Safety And Hazards

Chloropyramine hydrochloride is toxic and should be handled with care . It can cause moderate to severe irritation to the skin and eyes . It should not be used internally with alcohol, sedative drugs, and hypnotics because of the potentiation of the effects . It should be used with caution in patients with hyperthyroidism, cardiovascular diseases, and asthma . In children, it can induce agitation, and in many adult patients, dizziness may be observed .

properties

IUPAC Name

N'-[(4-chlorophenyl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H20ClN3.ClH/c1-19(2)11-12-20(16-5-3-4-10-18-16)13-14-6-8-15(17)9-7-14;/h3-10H,11-13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEYWWAGBHABATA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(CC1=CC=C(C=C1)Cl)C2=CC=CC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

59-32-5 (Parent)
Record name Chloropyramine hydrochloride
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DSSTOX Substance ID

DTXSID9048859
Record name Chloropyramine hydrochloride
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Molecular Weight

326.3 g/mol
Source PubChem
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Product Name

Chloropyramine hydrochloride

CAS RN

6170-42-9
Record name Chloropyramine hydrochloride
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Record name Chloropyramine hydrochloride
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Record name CHLOROPYRAMINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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